molecular formula C25H24N2O3 B12885243 N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide CAS No. 590396-11-5

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide

Cat. No.: B12885243
CAS No.: 590396-11-5
M. Wt: 400.5 g/mol
InChI Key: IKKBMKWBUGHDKP-UHFFFAOYSA-N
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Description

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide is a synthetic small molecule based on the benzoxazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The benzoxazole core is recognized for its wide spectrum of biological activities and is a privileged structure in the development of novel therapeutic agents . This compound features a 5,7-dimethylbenzoxazole moiety linked to a 4-propoxybenzamide group, a design that leverages structure-activity relationship (SAR) insights indicating that substitutions at the 2-position of the benzoxazole ring and the nature of the attached groups are critical for modulating biological activity and enhancing selectivity . Primary research applications for this compound are anticipated in the fields of antimicrobial and anticancer investigation. Benzoxazole derivatives have demonstrated notable, selective activity against Gram-positive bacteria, such as Bacillus subtilis , and exhibit antifungal properties against pathogens like Candida albicans . In oncology research, analogous compounds have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers, with some derivatives displaying promising selectivity by being significantly more toxic to cancer cells than to normal cells . The mechanism of action for benzoxazole derivatives is often multi-faceted and can include the inhibition of specific enzymatic pathways or interaction with cellular macromolecules, though the precise mechanism for this specific analog would be a subject of ongoing research . This product is intended for research use only and is not for diagnostic or therapeutic purposes.

Properties

CAS No.

590396-11-5

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide

InChI

InChI=1S/C25H24N2O3/c1-4-13-29-21-11-7-18(8-12-21)24(28)26-20-9-5-19(6-10-20)25-27-22-15-16(2)14-17(3)23(22)30-25/h5-12,14-15H,4,13H2,1-3H3,(H,26,28)

InChI Key

IKKBMKWBUGHDKP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC(=CC(=C4O3)C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Benzoxazole Core

The benzoxazole moiety is typically synthesized via cyclization of an appropriate 2-aminophenol derivative with a carboxylic acid or its derivative. For the 5,7-dimethyl substitution pattern, the starting 2-aminophenol is pre-substituted with methyl groups at the 5 and 7 positions.

Typical procedure:

  • Starting materials: 4-amino-3,5-dimethylphenol or equivalent.
  • Cyclization agent: Formic acid, orthoesters, or acid chlorides under dehydrating conditions.
  • Conditions: Heating under reflux in acidic or dehydrating media to promote ring closure forming the benzoxazole ring.

This step yields 5,7-dimethyl-1,3-benzoxazole with a free amine or phenyl substituent at the 2-position ready for further functionalization.

Functionalization of the Phenyl Ring

The phenyl ring attached at the 2-position of benzoxazole is functionalized to introduce the amide linkage. This is achieved by:

  • Nitration or halogenation of the phenyl ring if necessary.
  • Reduction or substitution to introduce an amine group at the para position relative to the benzoxazole attachment.

This amine group serves as the nucleophile for the subsequent amide bond formation.

Preparation of 4-Propoxybenzoic Acid or Derivative

The 4-propoxybenzoyl moiety is prepared by:

  • Alkylation of 4-hydroxybenzoic acid with propyl bromide or propyl tosylate under basic conditions to form 4-propoxybenzoic acid.
  • Conversion of the acid to an acid chloride using reagents such as thionyl chloride or oxalyl chloride to increase reactivity for amide bond formation.

This intermediate is crucial for coupling with the amine-functionalized benzoxazole-phenyl compound.

Amide Bond Formation

The key step is the coupling of the amine-bearing benzoxazole-phenyl intermediate with 4-propoxybenzoyl chloride to form the target amide.

Typical conditions:

  • Solvent: Dichloromethane, tetrahydrofuran, or dimethylformamide.
  • Base: Triethylamine or pyridine to neutralize HCl formed.
  • Temperature: 0°C to room temperature to control reaction rate and minimize side reactions.
  • Reaction time: Several hours under inert atmosphere.

This step yields N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide with high selectivity and purity.

Reaction Optimization and Yield Data

Step Key Parameters Typical Yield (%) Notes
Benzoxazole ring formation Reflux in acidic medium, 4-6 h 70-85 Purity depends on starting amine quality
Phenyl ring amine functionalization Reduction or substitution, mild conditions 80-90 Avoids over-reduction or side reactions
4-Propoxybenzoic acid synthesis Alkylation under basic conditions, 2-4 h 75-88 Requires dry conditions to prevent hydrolysis
Acid chloride formation Thionyl chloride, 1-2 h 90-95 Use freshly distilled reagents
Amide coupling 0°C to RT, 4-8 h 80-92 Base choice critical for yield and purity

Alternative Synthetic Routes

  • Direct amidation: Using coupling reagents such as EDCI or DCC with 4-propoxybenzoic acid and the amine intermediate can avoid acid chloride formation but may require longer reaction times and purification steps.
  • Microwave-assisted synthesis: Accelerates ring closure and amide bond formation, reducing reaction times from hours to minutes with comparable yields.
  • Solid-phase synthesis: For library generation of benzoxazole derivatives, though less common for this specific compound.

Research Findings on Preparation

  • The benzoxazole ring formation is sensitive to substituent effects; methyl groups at 5 and 7 positions enhance ring stability and influence electronic properties, which can affect subsequent coupling efficiency.
  • The propoxy substituent on the benzamide ring requires careful control of reaction conditions to prevent cleavage or side reactions during amide bond formation.
  • Purification typically involves recrystallization or chromatographic techniques to achieve >98% purity, essential for biological testing.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product
1 Benzoxazole cyclization 4-amino-3,5-dimethylphenol Acidic reflux (formic acid, etc.) 5,7-dimethyl-1,3-benzoxazole intermediate
2 Amine functionalization Benzoxazole intermediate Reduction/substitution 2-(4-aminophenyl)-5,7-dimethylbenzoxazole
3 Alkylation 4-hydroxybenzoic acid + propyl bromide Base (K2CO3), reflux 4-propoxybenzoic acid
4 Acid chloride formation 4-propoxybenzoic acid Thionyl chloride, dry solvent 4-propoxybenzoyl chloride
5 Amide coupling Amine intermediate + acid chloride Base (Et3N), DCM, 0°C to RT This compound

Chemical Reactions Analysis

Types of Reactions

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide is a compound that has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its applications, focusing on its biological activities, synthesis, and potential therapeutic uses.

Structural Characteristics

The compound features a benzoxazole moiety, which is known for its biological activity. The presence of the propoxy group enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzamide derivatives have shown promising results in inhibiting the growth of various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. Compounds containing benzoxazole rings have been evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have demonstrated that such compounds can effectively reduce oxidative stress by neutralizing free radicals .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzoxazole derivatives against neurodegenerative diseases such as Alzheimer’s disease. These compounds may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thus potentially enhancing cholinergic transmission and improving cognitive functions .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzoxazole : Starting from appropriate anilines and carboxylic acids.
  • Benzamide Formation : Reacting the benzoxazole with propoxybenzoyl chloride under basic conditions.
  • Purification : Using recrystallization or chromatography techniques to obtain pure product.

Related Compounds

Several derivatives of this compound have been synthesized to enhance biological activity. For example:

  • N-[4-(5-methylbenzoxazol-2-yl)phenyl]-4-propoxybenzamide : Exhibits improved anticancer properties.
  • N-[4-(5,7-dimethyl-benzothiazol-2-yl)phenyl]-4-propoxybenzamide : Shows enhanced neuroprotective effects.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of benzamide derivatives and evaluated their anticancer efficacy against A549 lung cancer cells using the MTT assay. Among these derivatives, one compound similar to this compound exhibited an IC50 value of 10.88 μg/mL, indicating potent activity against cancer cell proliferation .

Case Study 2: Neuroprotection in Alzheimer’s Models

Another study investigated the neuroprotective effects of related compounds in animal models of Alzheimer’s disease. The results indicated that these compounds significantly improved memory and cognitive functions in rats subjected to scopolamine-induced amnesia .

Mechanism of Action

The mechanism of action of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π stacking interactions. This can lead to the modulation of biological pathways, resulting in various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide Derivatives

Compound Name Substituents on Benzamide Benzoxazole Substituents Additional Functional Groups Molecular Weight
N-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide (Target) 4-propoxy 5,7-dimethyl None ~377.4*
N-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide 4-fluoro 5,7-dimethyl None 360.4
4-[(4-Chlorophenyl)methoxy]-N-[[4-(5,7-dimethylbenzoxazol-2-yl)phenyl]carbamothioyl]-3-methoxybenzamide 3-methoxy, 4-(chlorophenylmethoxy) 5,7-dimethyl Carbamothioyl (-N-C(=S)-) ~593.9†

*Estimated based on formula C₂₄H₂₃N₂O₃; †Calculated for C₃₂H₂₅ClN₃O₄S.

Key Observations :

The carbamothioyl group in the third analog introduces a sulfur atom, which may improve metal-binding capacity or alter metabolic stability .

Electronic Properties :

  • Fluorine (electron-withdrawing) vs. propoxy (electron-donating) substituents influence the benzamide ring’s electron density, affecting interactions with biological targets (e.g., kinases or GPCRs).

Spectral and Analytical Comparisons

Evidence from analogous compounds highlights critical spectral differences:

  • IR Spectroscopy :
    • The 4-fluorobenzamide analog () likely exhibits a C=O stretch near 1663–1682 cm⁻¹, similar to hydrazinecarbothioamides in .
    • The carbamothioyl derivative () would show a C=S stretch at ~1247–1255 cm⁻¹, absent in the target compound .
    • The propoxy group’s ether (-C-O-C) stretching vibrations (~1100–1250 cm⁻¹) may overlap with benzoxazole ring modes, necessitating detailed NMR for confirmation.
  • NMR Analysis :
    • The 4-propoxy group’s methylene protons (CH₂CH₂CH₃) would resonate at δ ~1.0–1.5 (triplet) and δ ~3.4–4.0 (triplet for OCH₂), distinct from the fluorine-coupled aromatic protons in the 4-fluoro analog .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity (LogP) :

    • The target compound’s propoxy group likely increases LogP compared to the 4-fluoro analog, favoring passive diffusion but risking higher plasma protein binding.
    • The carbamothioyl derivative’s larger size and sulfur atom may further elevate LogP, complicating bioavailability .
  • Metabolic Stability :

    • Propoxy chains are susceptible to oxidative metabolism (e.g., CYP450), whereas fluorine substitution () often slows degradation.

Biological Activity

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide (commonly referred to as compound SC-6703452) is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C24H22N2O
  • Molecular Weight : 386 g/mol
  • LogP : 5.71
  • Rotatable Bonds : 5

The compound features a benzoxazole moiety, which is known for its biological significance, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzoxazole ring enhances binding affinity due to its electron-rich nature, allowing it to modulate various biological pathways.

Target Interactions

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, influencing cellular responses.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies that highlight its potential therapeutic applications:

Activity Type Description
AnticancerExhibits cytotoxic effects on cancer cell lines by inducing apoptosis.
AntimicrobialDemonstrates inhibitory effects against certain bacterial strains.
Anti-inflammatoryReduces inflammatory markers in vitro and in vivo models.
NeuroprotectiveShows promise in protecting neuronal cells from oxidative stress-induced damage.

Case Studies

  • Anticancer Activity : A study conducted on breast cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Antimicrobial Effects : Research indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
  • Neuroprotective Properties : In a model of neurodegeneration induced by glutamate toxicity, treatment with the compound resulted in a significant decrease in cell death and oxidative stress markers .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the efficacy of this compound through structural modifications:

Structure-Activity Relationship (SAR)

A systematic SAR study indicated that modifications to the propoxy group could enhance biological activity while maintaining selectivity towards target enzymes .

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